Due to its chirality and the presence of a reactive amine group, (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride can be used as a building block in the synthesis of other chiral molecules. These molecules can be important for various research applications, including drug discovery and development [].
Some studies suggest (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride may have interesting pharmacological properties. However, the exact mechanisms of action and potential therapeutic effects are still under investigation. Research is ongoing to explore its potential in various disease models [].
The in-vitro (laboratory) setting allows scientists to study the interaction of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride with specific biological targets, such as enzymes or receptors. This information can provide valuable insights into its potential therapeutic applications [].
(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine compound characterized by its molecular formula and a molecular weight of approximately 193.62 g/mol. This compound features a difluorophenyl group attached to an ethanamine backbone, making it structurally significant in various chemical and biological contexts. It is known for its specific stereochemistry, which contributes to its unique properties and potential applications in pharmaceuticals and research .
The synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride typically involves several steps:
(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride has several applications:
Interaction studies involving (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing serotonin and dopamine pathways. Such interactions are crucial for understanding its potential therapeutic effects and side effects in pharmacological applications .
Several compounds share structural similarities with (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
(S)-1-(2,4-Difluorophenyl)ethanamine | 845252-02-0 | 1.00 | Opposite stereochemistry; potential for different bioactivity |
(R)-1-(2-Fluorophenyl)ethanamine | 185545-90-8 | 0.98 | Contains only one fluorine substituent; may exhibit different pharmacodynamics |
(R)-1-(2,6-Difluorophenyl)ethanamine | 1309602-31-0 | 0.98 | Different fluorine positioning; could affect receptor binding |
(R)-1-(4-Fluorophenyl)ethanamine | 403-40-7 | 0.98 | Substituted at the para position; differences in activity profiles |
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine | 1213299-63-8 | 0.95 | Contains additional methyl group; alters steric effects |
These compounds illustrate the diversity within the class of fluorinated ethanamines and underscore the importance of stereochemistry and substituent positioning in determining their biological activity .